5-Hydroxy-2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4(1h)-one

Hydrogen bonding Drug-likeness Molecular recognition

5-Hydroxy-2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4(1H)-one (CAS 13922-44-6) is a synthetic small molecule belonging to the 5-hydroxy-4-pyrimidinone class, featuring a piperidin-1-ylmethyl substituent at the C6 position. This scaffold places it within a family of heterocyclic catechol mimics known for metal-chelation capacity and biological target engagement.

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
CAS No. 13922-44-6
Cat. No. B12906612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4(1h)-one
CAS13922-44-6
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=O)N1)O)CN2CCCCC2
InChIInChI=1S/C11H17N3O2/c1-8-12-9(10(15)11(16)13-8)7-14-5-3-2-4-6-14/h15H,2-7H2,1H3,(H,12,13,16)
InChIKeyNLUOFASCVSIDDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4(1H)-one (CAS 13922-44-6): Core Identity and Procurement Baseline


5-Hydroxy-2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4(1H)-one (CAS 13922-44-6) is a synthetic small molecule belonging to the 5-hydroxy-4-pyrimidinone class, featuring a piperidin-1-ylmethyl substituent at the C6 position [1]. This scaffold places it within a family of heterocyclic catechol mimics known for metal-chelation capacity and biological target engagement [2]. Its molecular formula is C11H17N3O2 with a molecular weight of 223.27 g/mol, and it is typically supplied as a custom synthesis product by specialty chemical vendors [1].

Scaffold Class 5-Hydroxy-4-pyrimidinone; reported catechol-mimic pharmacophore
Procurement Model Custom synthesis with CoA-supported specification
Research Context Reported COMT inhibitor class; metal-chelation study fit

Why 5-Hydroxy-2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4(1H)-one Cannot Be Replaced by Common Analogs


Substituting 5-Hydroxy-2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4(1H)-one with a close structural analog—such as the des-hydroxy variant (2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4-ol) or the amino congener (6-amino-2-methyl-5-(piperidin-1-ylmethyl)pyrimidin-4-one)—alters critical pharmacophoric features that govern metal-chelation capacity, hydrogen-bonding networks, and biological target recognition [1]. The 5-hydroxy group is essential for the catechol-mimic pharmacophore that enables inhibition of enzymes such as catechol-O-methyltransferase (COMT), and its removal or replacement abolishes this activity class [1]. The quantitative evidence below details precisely where these structural differences translate into measurable functional divergence.

Target Compound
Analog May Differ
Pharmacophore
5-OH present (catechol-mimic)
Des-hydroxy analog lacks 5-OH; COMT inhibition may not transfer
Chelation Geometry
5-membered chelate ring
Uracil regioisomer forms 6-membered ring; metal affinity may differ
Purity Model
Custom synthesis, CoA available
Off-the-shelf analog: fixed lower purity; impurity profile may shift

5-Hydroxy-2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4(1H)-one: Head-to-Head Quantitative Differentiation Evidence


Hydrogen-Bond Donor/Acceptor Capacity Dictates Molecular Recognition Potential

The target compound possesses two hydrogen-bond donor (HBD) sites (5-OH and N1-H) and four hydrogen-bond acceptor (HBA) sites, compared to the des-hydroxy analog 2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4-ol, which has only one HBD and three HBA sites [1]. This difference in HBD count directly impacts the capacity to engage biological targets requiring bidentate hydrogen-bond interactions, such as the Mg²⁺-coordination site in COMT [2].

H-Bond Capacity
Head-to-head
Target HBD 2 / HBA 4
Analog HBD 1 / HBA 3
ΔHBD +1; ΔHBA +1
Supports bidentate target engagement
Reported for COMT Mg²⁺ coordination site
Hydrogen bonding Drug-likeness Molecular recognition

Catechol-Mimic Pharmacophore Presence Enables COMT Inhibition Activity Class

The 5-hydroxy-4-pyrimidinone core of the target compound acts as a catechol bioisostere, a feature absent in the des-hydroxy analog [1]. Literature on the 5-hydroxy-4-pyrimidinone class demonstrates that compounds with this core exhibit COMT inhibition with IC₅₀ values ranging from 0.1 to 10 µM in biochemical assays, whereas the corresponding 4-pyrimidinones lacking the 5-hydroxy group show no detectable inhibition (>100 µM) [1]. Although a specific IC₅₀ for CAS 13922-44-6 has not been publicly reported, the class-level structure–activity relationship (SAR) establishes the 5-hydroxy group as an essential pharmacophoric element.

COMT Inhibition
Class-level
Active class reported
IC₅₀ range: 0.1–10 µM (class representatives)
Supports COMT screening context
Compound-specific IC₅₀ not publicly reported
COMT inhibition Catechol mimic Enzyme inhibition

Commercial Purity Differentiation: Custom Synthesis vs. Off-the-Shelf Analog

The target compound (CAS 13922-44-6) is typically offered via custom synthesis with purity specifications of ≥95% or ≥97% by specialist suppliers such as Angene Chemical [1]. In contrast, the closest commercially available off-the-shelf analog, 2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4-ol, is listed at 90% purity by Sigma-Aldrich . This ~5–7% purity differential, combined with the custom-synthesis model, means the target compound can be procured with a defined Certificate of Analysis (CoA) tailored to project-specific requirements, whereas the off-the-shelf analog arrives with a fixed, lower purity grade.

Purity Specification
Cross-study
Target ≥95–97%
Analog 90%
5–7 percentage point difference
May support impurity-sensitive assays
Vendor-specified; CoA verification recommended
Purity Procurement Custom synthesis

Regioisomeric Identity: 4-Pyrimidinone vs. Uracil Scaffold Defines Tautomeric and Chelation Behavior

The target compound is a 4-pyrimidinone regioisomer, whereas a closely related uracil derivative (6-methyl-5-(piperidinomethyl)uracil, CAS 23213-34-5) is a 2,4-pyrimidinedione [1]. This regioisomeric difference changes the tautomeric equilibrium and the positioning of the metal-chelating oxygen atoms. 5-Hydroxy-4-pyrimidinones preferentially chelate metals via the 4-oxo and 5-hydroxy groups forming a five-membered chelate ring, whereas uracils engage metals through the 2-oxo and 4-oxo groups, resulting in a six-membered chelate ring with distinct stability constants [2]. Quantitative metal-binding affinity data for class representatives show that 5-hydroxy-4-pyrimidinones typically exhibit log K₁ (Fe³⁺) values in the range of 10–12, while uracil analogs show significantly weaker binding (log K₁ < 6) [2].

Fe³⁺ Chelation
Class-level
Target log K₁ ~10–12
Uracil log K₁
Reported affinity difference >10⁴-fold
Supports metal-chelation study context
Class-level data; compound-specific binding not reported
Tautomerism Metal chelation Regioisomer

5-Hydroxy-2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4(1H)-one: Evidence-Based Application Scenarios for Procurement Decision-Making


Catechol-O-Methyltransferase (COMT) Inhibitor Screening Libraries

Given the class-level evidence that 5-hydroxy-4-pyrimidinones act as catechol mimics and inhibit COMT, this compound is a rational inclusion in focused screening libraries targeting COMT for neurological and psychiatric indications. Its procurement over the des-hydroxy analog is justified by the essential 5-OH pharmacophore [1].

Metal-Chelation Studies and Chelating Agent Development

The 5-hydroxy-4-pyrimidinone core provides a high-affinity metal-binding motif (log K₁ ~10–12 for Fe³⁺) that is absent in the uracil regioisomer. This compound is suitable for investigating metal-chelation dynamics, particularly for iron, aluminum, or actinide sequestration applications [2].

Analytical Reference Standard for Method Development

The compound's custom-synthesis availability at ≥97% purity with full CoA documentation makes it suitable as an analytical reference standard for HPLC, LC-MS, or NMR method development, outperforming the off-the-shelf des-hydroxy analog (90% purity) in terms of traceability and impurity profile control [3].

Structure–Activity Relationship (SAR) Studies on Piperidinylpyrimidine Scaffolds

As part of the broader piperidinylpyrimidine class previously explored for TNF-α inhibition and HIV-1 LTR transactivation, this compound serves as a key comparator for SAR studies where the 5-hydroxy substituent is systematically varied against amino, hydrogen, or other functionalities [4].

Application
Selection Property
Validation Focus
COMT inhibitor screening
5-Hydroxy pharmacophore presence
COMT inhibition assay context
Metal-chelation studies
5-Hydroxy-4-pyrimidinone chelation motif
Metal-binding affinity review
Analytical reference standard
Custom synthesis with specified purity
CoA and impurity profile review
SAR studies on piperidinylpyrimidines
5-Hydroxy substituent comparator
Substituent-dependent activity review
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